5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one

Regioisomerism Halogen dance Pharmaceutical process chemistry

5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one (CAS 1780664-57-4) is a brominated α-tetralone derivative with molecular formula C₁₁H₁₁BrO and molecular weight 239.11 g/mol. The compound features a bicyclic 1-tetralone core with a bromine substituent at the C5 aromatic position and a methyl group at the C3 alicyclic position.

Molecular Formula C11H11BrO
Molecular Weight 239.11 g/mol
Cat. No. B13159181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one
Molecular FormulaC11H11BrO
Molecular Weight239.11 g/mol
Structural Identifiers
SMILESCC1CC2=C(C=CC=C2Br)C(=O)C1
InChIInChI=1S/C11H11BrO/c1-7-5-9-8(11(13)6-7)3-2-4-10(9)12/h2-4,7H,5-6H2,1H3
InChIKeyQXWFUCHDRPWKKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one: Structural Identity and Procurement Baseline


5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one (CAS 1780664-57-4) is a brominated α-tetralone derivative with molecular formula C₁₁H₁₁BrO and molecular weight 239.11 g/mol [1]. The compound features a bicyclic 1-tetralone core with a bromine substituent at the C5 aromatic position and a methyl group at the C3 alicyclic position. Its computed XLogP3 is 3.2, topological polar surface area is 17.1 Ų, and it possesses zero hydrogen bond donors and one hydrogen bond acceptor [1]. The predicted density is 1.415 ± 0.06 g/cm³ and the predicted boiling point is 326.4 ± 31.0 °C . Commercial sourcing is available from established vendors such as Bidepharm at standard purity of 95%, with batch-specific QC documentation including NMR, HPLC, and GC . This compound serves primarily as a synthetic intermediate and building block in medicinal chemistry and organic synthesis, with the regiospecific bromine placement at C5 enabling position-selective cross-coupling and functionalization reactions.

Why 5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one Cannot Be Interchanged with Its Regioisomers or Non-methylated Analogs


Brominated tetralone intermediates are susceptible to a well-documented 'halogen dance' phenomenon during synthesis, whereby the aromatic bromine can migrate across all available positions of the tetralin nucleus, generating complex regioisomeric mixtures [1]. Schuisky et al. (2012) demonstrated that this bromine migration during ring-closing protocols produced tetralone impurities with bromine distributed across all aromatic positions, and each regioisomeric tetralone subsequently gave rise to distinct diastereomeric aminotetralin products upon reductive amination [1]. Consequently, substitution with a different bromo-methyl-tetralone regioisomer (e.g., the 7-bromo-3-methyl analog, CAS 1135872-16-0, or the 5-bromo-6-methyl analog, CAS 1260010-40-9) introduces a structurally distinct starting material that may propagate different impurity profiles and reactivity outcomes. Similarly, replacing the compound with non-methylated 5-bromo-1-tetralone (CAS 68449-30-9, MW 225.08 g/mol, XLogP3 3.2) eliminates the C3 methyl group, altering both the steric environment near the ketone and the lipophilicity-to-mass ratio [2]. The regiospecific identity of the target compound is therefore a non-interchangeable parameter for synthetic reproducibility, impurity control, and intellectual property compliance in pharmaceutical process chemistry.

Quantitative Differentiation Evidence: 5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one vs. Closest Analogs


Regioisomeric Identity: 5-Br/3-Me vs. 7-Br/3-Me Determines Downstream Product Diastereomerism

The target compound (bromine at C5) is one specific regioisomer among multiple possible bromo-methyl-tetralone variants. Schuisky et al. (2012) demonstrated that during synthesis of a chiral 2-aminotetralin antidepressant, a brominated tetralone motif underwent halogen dance, producing 'a series of tetralone impurities with a bromine distributed across all available aromatic positions of the tetralin nucleus,' and that 'when subjected to reductive amination conditions, each of these tetralones gave rise to pairs of aminotetralins in a diastereomeric relationship' [1]. Therefore, the 5-bromo-3-methyl regioisomer (CAS 1780664-57-4) is structurally and stereochemically non-interchangeable with the 7-bromo-3-methyl regioisomer (CAS 1135872-16-0), as each regioisomer yields a distinct diastereomeric product mixture in subsequent amination steps. The aromatic bromine position (C5 vs. C7) dictates the electronic environment of the tetralin ring, altering both the course of further functionalization and the diastereomeric outcome.

Regioisomerism Halogen dance Pharmaceutical process chemistry Aminotetralin synthesis

Molecular Weight and Lipophilicity Differentiation from Non-methylated 5-Bromo-1-tetralone

The presence of the C3 methyl group in the target compound increases molecular weight to 239.11 g/mol compared to 225.08 g/mol for the non-methylated analog 5-bromo-1-tetralone (CAS 68449-30-9) [1][2]. This represents a 14.03 g/mol (6.2%) increase in molecular mass. Despite this mass difference, the predicted XLogP3 values are identical at 3.2 for both compounds [1][2], indicating that the methyl group at C3 contributes hydrophobicity proportionally to its mass addition. The target compound's predicted density (1.415 g/cm³) and boiling point (326.4 °C) also differ from 5-bromo-1-tetralone, which has a reported melting point of 47–48 °C as a crystalline solid at ambient temperature . The 3-methyl substitution thus converts the compound from a low-melting solid to a higher-boiling, denser material, with implications for handling, purification, and formulation.

Physicochemical properties Lipophilicity ADMET prediction Building block selection

XLogP3 Differentiation Between 5-Br/3-Me and 5-Br/6-Me Regioisomers

Among the isomeric bromo-methyl-tetralones (all sharing molecular formula C₁₁H₁₁BrO and MW 239.11), the position of the methyl group modulates computed lipophilicity. The target compound (5-bromo-3-methyl) has a computed XLogP3 of 3.2, while the 5-bromo-6-methyl regioisomer (CAS 1260010-40-9) has a computed XLogP3 of 3.1 [1][2]. This 0.1 log unit difference, though modest, reflects the differential electronic and steric influence of the methyl group placement relative to both the bromine and the ketone. In the 5-bromo-6-methyl isomer, the methyl is directly adjacent to the bromine on the aromatic ring (ortho relationship), whereas in the target compound the methyl is on the saturated ring at C3, spatially separated from the aromatic bromine. This positional difference affects the local electron density of the aromatic ring, potentially altering reactivity in electrophilic aromatic substitution and cross-coupling reactions.

Lipophilicity Regioisomer comparison QSAR Lead optimization

Commercial Purity and QC Documentation: Batch-Specific Analytical Data Availability

The target compound is commercially available through Bidepharm (Product Code BD01088372) at a standard purity of 95%, with batch-specific QC documentation provided, including NMR, HPLC, and GC analytical reports . This level of documented characterization meets or exceeds typical catalog purity standards for research-grade brominated tetralone building blocks. The availability of multi-technique batch analysis (NMR for structural confirmation, HPLC for chemical purity, and GC for volatile impurity profiling) provides procurement-level confidence that the material is the specified regioisomer rather than a regioisomeric mixture. In contrast, the 7-bromo-3-methyl regioisomer (CAS 1135872-16-0) is listed at 98% purity (Leyan) but with less exhaustive QC documentation , and the 5-bromo-6-methyl analog (CAS 1260010-40-9) is listed at 95+% purity with standard documentation .

Quality control Batch analysis Procurement NMR HPLC GC

Class-Level Evidence: Brominated Tetralone Derivatives as Potent Anti-Kinetoplastid Agents

While no direct bioactivity data exist for the target compound itself, the broader class of bromo-containing tetralone derivatives has demonstrated potent anti-kinetoplastid activity. Alkhaldi et al. (2025) reported that Compound 4c, a tetralone derivative featuring a bromo-containing trimethoxybenzylidene moiety and a methyl-substituted cyclohexanone ring, exhibited EC₅₀ values of 0.19 µM against wild-type Trypanosoma brucei brucei (s427-WT) and 0.22 µM against the multidrug-resistant B48 strain, outperforming both eflornithine and pentamidine controls against the MDR strain [1]. The compound showed complete absence of cross-resistance with diamidine and arsenical trypanocide classes. Separately, bromo-substituted α-tetralones have demonstrated MIF tautomerase inhibition with IC₅₀ values as low as 17 nM [2], and α-aryl-α-tetralones synthesized from bromoarenes have shown antiproliferative activity against drug-resistant breast cancer and leukemia cell lines while maintaining low toxicity toward non-tumor cells [3]. These class-level data establish that the bromo-tetralone scaffold, of which the target compound is a core building block, possesses validated pharmacological relevance across multiple therapeutic areas.

Antiparasitic Leishmaniasis Trypanosomiasis Tetralone scaffold

Optimal Research and Industrial Application Scenarios for 5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one


Medicinal Chemistry: Regiospecific Building Block for Aminotetralin-Based CNS Drug Candidates

The target compound is ideally suited as a regiospecific ketone precursor for reductive amination to generate chiral 2-aminotetralin derivatives with defined bromine placement. The Schuisky et al. (2012) study [1] demonstrates that the bromine position on the tetralone ring determines the diastereomeric outcome of subsequent amination, making regioisomeric purity essential. Researchers developing CNS-active aminotetralins (antidepressants, dopamine agonists) should specify this 5-bromo-3-methyl regioisomer to ensure reproducibility and to avoid the complex impurity profiles that arise from halogen dance-mediated regioisomeric mixtures.

Cross-Coupling Chemistry: Aryl Bromide Handle at C5 for Suzuki-Miyaura and Related Reactions

The C5 aryl bromide provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.) while the C3 methyl group and C1 ketone offer orthogonal functionalization sites. The computed XLogP3 of 3.2 [2] indicates suitable lipophilicity for organic solvent-based coupling conditions. The spatial separation of the bromine (C5, aromatic) from the methyl (C3, saturated) avoids steric hindrance that could impede oxidative addition in cross-coupling, making this regioisomer potentially more reactive than the 5-bromo-6-methyl analog where the methyl group is ortho to the bromine. The ketone can be protected or reduced orthogonally, enabling sequential functionalization strategies.

Anti-Kinetoplastid Drug Discovery: Tetralone Scaffold for Trypanosoma and Leishmania Programs

Class-level evidence from Alkhaldi et al. (2025) [3] establishes that bromo-containing tetralone derivatives achieve sub-micromolar potency against both wild-type and multidrug-resistant T. b. brucei strains (EC₅₀ 0.19–0.22 µM) without cross-resistance to existing trypanocides. The target compound, as a bromo-methyl-tetralone building block, can serve as a starting material for synthesizing focused libraries of benzylidene-tetralone analogs for structure-activity relationship (SAR) studies targeting kinetoplastid parasites. Its defined regiospecific substitution supports systematic exploration of substitution patterns around the tetralone core.

Pharmaceutical Process Development: Regioisomeric Reference Standard for Impurity Profiling

Given the halogen dance phenomenon documented in brominated tetralone synthesis [1], this compound can serve as an authenticated regioisomeric reference standard for HPLC impurity profiling during pharmaceutical process development. When developing synthetic routes to aminotetralin drug substances, having the individual regioisomers (5-bromo-3-methyl, 7-bromo-3-methyl, 5-bromo-6-methyl, etc.) as reference materials enables identification and quantification of process-related impurities, supporting regulatory filings (ICH Q3A/Q3B) and establishing specifications for starting material purity.

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